S-Benzyl-L-cysteine

Overview

Description

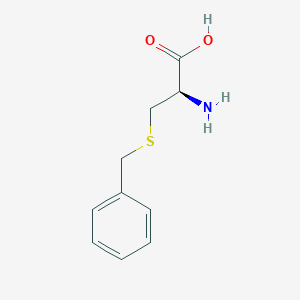

S-Benzyl-L-cysteine (CAS 3054-01-1) is a sulfur-modified derivative of the amino acid L-cysteine, where a benzyl group (-CH₂C₆H₅) is attached to the thiol group via a sulfide bond. Its molecular formula is C₁₀H₁₃NO₂S, and it is characterized by the IUPAC name (R)-2-amino-3-(benzylsulfanyl)propanoic acid . This compound is widely utilized in biochemical research, particularly as a substrate for enzymatic studies (e.g., S-oxidases and C-S lyases) , a cross-linker in nanomaterial synthesis , and a precursor for antiviral conjugates . Its hydrophobic benzyl moiety enhances membrane permeability and influences interactions with enzymes and microbial targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a chemoenzymatic method. This involves the use of tryptophan synthase to catalyze the reaction between thiophenol and L-serine. The process includes multiple steps such as Grignard reaction, hydrolysis, and enzymatic synthesis, leading to high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: In the presence of oxygen and NADPH, this compound can be oxidized to form this compound sulfoxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Major Products:

Oxidation: this compound sulfoxide.

Reduction: The reduced form of this compound.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Drug Delivery Systems

Hydrogel Formation

S-Benzyl-L-cysteine has been utilized in the development of peptide-based hydrogels, which serve as drug delivery systems. These hydrogels exhibit enhanced biocompatibility and structural stability compared to traditional linear peptides. A study demonstrated that cyclic dipeptide hydrogels based on SBLC can improve the efficacy of anticancer drugs through sustainable release mechanisms, making them suitable for biomedical applications including tissue engineering and wound healing .

Nanogel Development

Recent advancements have shown that SBLC can be crosslinked with natural polymers to create nanogels. For instance, researchers synthesized DNA-HCl-SBLC nanogels that effectively inhibited the growth of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa. These nanogels exhibited low cytotoxicity to normal cells and demonstrated significant antibacterial properties, suggesting potential for clinical applications in treating infections caused by biofilm-forming bacteria .

Biochemical Research

Enzymatic Studies

this compound has been evaluated as a substrate for serum cystine aminopeptidase. The hydrolysis of SBLC-4'-nitroanilide by this enzyme provides insights into its enzymatic behavior and potential applications in biochemical assays . This research contributes to understanding how SBLC can be utilized in metabolic studies and enzyme kinetics.

Plant Physiology

In plant biology, SBLC has been studied as an inhibitor of O-acetylserine(thiol) lyase, affecting growth and photosynthesis in plants such as Ipomoea grandifolia. The application of SBLC resulted in significant reductions in photosynthetic efficiency and growth parameters, indicating its role in regulating sulfur metabolism within plants . This research highlights the compound's potential use in agricultural science for modulating plant responses to environmental stress.

Antibacterial Applications

Resistance Mitigation

The modification of natural materials with this compound has shown promise in combating antibiotic resistance. The aforementioned DNA-HCl-SBLC nanogels not only inhibited bacterial growth but also demonstrated efficacy against biofilm-associated infections, which are notoriously difficult to treat due to their resistance mechanisms . This application is particularly relevant given the rising concern over antibiotic-resistant pathogens in clinical settings.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery | Hydrogel systems for anticancer drugs | Enhanced drug efficacy through sustainable release mechanisms |

| Biochemical Research | Substrate for serum cystine aminopeptidase | Insights into enzymatic activity and potential assay applications |

| Plant Physiology | Inhibitor of O-acetylserine(thiol) lyase | Significant impact on growth and photosynthesis; potential agricultural uses |

| Antibacterial Applications | Crosslinked nanogels for combating antibiotic-resistant bacteria | Effective inhibition of biofilm-forming bacteria; low cytotoxicity to normal cells |

Mechanism of Action

S-Benzyl-L-cysteine exerts its effects primarily through the inhibition of O-acetylserine (thiol) lyase, an enzyme involved in the synthesis of cysteine in plants. This inhibition leads to impaired gas exchange and chlorophyll fluorescence, ultimately reducing photosynthesis and plant growth . Additionally, the compound triggers oxidative stress by increasing the levels of reactive oxygen species and malondialdehyde .

Comparison with Similar Compounds

Structural and Functional Analogues: S-Alkyl-L-Cysteines

S-Benzyl-L-cysteine belongs to the broader class of S-alkyl-L-cysteines, which include derivatives with varying alkyl/aryl substituents. Key examples and their distinctions are summarized below:

Key Observations :

- Enzymatic Specificity: this compound exhibits unique interactions with enzymes. For example, in E. coli tryptophan indole-lyase, it forms a quinonoid intermediate in both wild-type and K269R mutant enzymes, unlike other substrates . The mutant enzyme shows a 6.2-fold reduction in quinonoid formation rate and a diminished kinetic isotope effect (7.9 → 4.1), highlighting the benzyl group's role in stabilizing reaction intermediates .

- Antimicrobial Activity: When cross-linked into nanogels, this compound enhances antibacterial efficacy against biofilm-forming bacteria (e.g., P. aeruginosa) due to combined hydrophobicity and nanosizing effects . In contrast, N-acetyl-L-cysteine (NAC) disrupts biofilms via thiol-mediated mechanisms but lacks the benzyl group's targeting advantage .

Enzyme Substrate Derivatives

This compound is modified into fluorogenic/chromogenic substrates for protease assays:

- This compound p-nitroanilide (CAS 7436-62-6): Used to study insulin-regulated aminopeptidase (IRAP) activity, enabling sensitive detection of proteolytic cleavage via p-nitroaniline release .

- This compound 7-amido-4-methylcoumarin (CAS 80173-27-9): A fluorogenic substrate for monitoring cysteine protease activity, leveraging the coumarin group's fluorescence upon hydrolysis .

Comparison with Other Substrates :

- Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin: Targets trypsin-like proteases, whereas S-Benzyl derivatives are specific for cysteine proteases or aminopeptidases .

- 4-Nitrophenyl glycosides : Used for glycosidase assays, lacking the thioether bond critical for C-S lyase interactions .

Protected and Conjugated Forms

- Boc-S-Benzyl-L-cysteine (CAS 95751-89-0): A tert-butyloxycarbonyl (Boc)-protected derivative used in peptide synthesis. The Boc group prevents unwanted side reactions during solid-phase synthesis, unlike unprotected this compound .

- Glycyrrhizic Acid (GA) Conjugates : this compound conjugated to GA via carbodiimide chemistry exhibits anti-HIV activity, with the benzyl group enhancing cellular uptake compared to unconjugated GA .

Biological Activity

S-Benzyl-L-cysteine (SBC) is a sulfur-containing amino acid derivative that has garnered attention in various fields of biological research due to its multifaceted biological activities. This article provides a detailed overview of the biological activity of SBC, including its effects on plant physiology, antibacterial properties, and potential applications in biomedical fields.

This compound is an analog of L-cysteine, characterized by the addition of a benzyl group to the sulfur atom. This modification enhances its biochemical properties and interactions within biological systems. SBC has been studied for its role as an inhibitor of O-acetylserine sulfhydrylase (OAS-TL), an enzyme critical in the biosynthesis of cysteine and other sulfur-containing compounds.

2. Effects on Plant Physiology

Recent studies have demonstrated that SBC significantly impacts plant growth and photosynthesis. A notable study investigated its effects on Ipomoea grandifolia, revealing several key findings:

- Growth Inhibition : SBC treatment led to a reduction in plant height and biomass, indicating a detrimental effect on growth.

- Photosynthetic Activity : Measurements showed a decrease in maximum net photosynthetic rate (Nmax) by 24% and light saturation point (LSP) by 22% compared to control plants. The inhibition of OAS-TL by SBC disrupts cysteine biosynthesis, which is essential for forming chlorophyll and other photosynthetic components .

Table 1: Effects of this compound on Photosynthesis Parameters

| Parameter | Control (%) | SBC Treatment (%) | Change (%) |

|---|---|---|---|

| Nmax | 100 | 76 | -24 |

| LSP | 100 | 78 | -22 |

| Vcmax | 100 | 77 | -23 |

| ETR | 100 | 81 | -19 |

| ROS Levels | Baseline | Elevated | Increased |

These results indicate that SBC not only inhibits growth but also elevates oxidative stress markers, contributing to reduced photosynthetic efficiency.

3. Antibacterial Activity

This compound has also been explored for its antibacterial properties. A study focusing on natural nanogels crosslinked with SBC demonstrated potent antibacterial activity against biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa. The modification with SBC enhanced the effectiveness of these nanogels, allowing them to outperform unmodified counterparts in inhibiting bacterial growth .

Case Study: Antibacterial Efficacy

In vitro experiments showed that SBC-modified nanogels significantly reduced bacterial viability compared to controls. The mechanism was linked to increased permeability of bacterial membranes and disruption of cellular functions, as evidenced by scanning electron microscopy (SEM) analysis which revealed structural damage to bacterial cells.

4. Mechanistic Insights

The biological activity of SBC can be attributed to its ability to interfere with key metabolic pathways:

- Inhibition of OAS-TL : By inhibiting this enzyme, SBC reduces the availability of cysteine, leading to impaired synthesis of vital proteins and antioxidants.

- Oxidative Stress Induction : Elevated levels of reactive oxygen species (ROS) were observed in treated plants, correlating with increased lipid peroxidation markers such as malondialdehyde (MDA) and conjugated dienes .

5. Conclusion

This compound exhibits significant biological activity that impacts both plant physiology and microbial interactions. Its role as an inhibitor of crucial metabolic pathways positions it as a valuable compound in agricultural biotechnology and antimicrobial research. Future studies should focus on elucidating the detailed mechanisms underlying its effects and exploring potential applications in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing S-Benzyl-L-cysteine and ensuring high purity?

this compound is typically synthesized via nucleophilic substitution, where the thiol group of L-cysteine reacts with benzyl halides (e.g., benzyl chloride or bromide) under mild alkaline conditions. A common method involves dissolving L-cysteine in a solvent like dimethylformamide (DMF) or dioxane, followed by the addition of benzyl halide and a base (e.g., NaOH) at room temperature . Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can facilitate condensation reactions with glycoconjugates . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate high-purity products. Oxidative deamination byproducts, such as S-benzylthiopyruvic acid, should be monitored via TLC or HPLC .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify thioether bond formation (δ ~3.5–4.0 ppm for SCH₂ protons) and aromatic benzyl protons .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~2550 cm⁻¹ (thiol S-H stretch, absent in the product) confirm successful benzylation .

- X-ray Diffraction (XRD): To assess crystallinity and compare with known structures .

- Elemental Analysis: Validate empirical formula (C₁₀H₁₃NO₂S) and purity ≥95% .

- High-Performance Liquid Chromatography (HPLC): Quantify impurities and byproducts .

Q. How should researchers handle and store this compound to maintain stability in laboratory settings?

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, or oxidizing agents .

- Handling: Use flame-retardant lab coats, nitrile gloves, and fume hoods to prevent inhalation or skin contact. Electrostatic charge buildup must be mitigated during transfer .

- Disposal: Neutralize waste with 10% acetic acid before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can this compound be utilized as a cross-linker in designing antibacterial nanomaterials?

this compound’s hydrophobic thioether group enables its use in cross-linking natural polymers (e.g., DNA or alginate) via Schiff base reactions. For example:

- Nanogel Synthesis: React DNA-HCl (with exposed aldehyde groups) with this compound in a water-in-oil emulsion. Confirm cross-linking via FTIR (imine bond at ~1640 cm⁻¹) and XRD (amorphous structure) .

- Antibacterial Testing: Assess biofilm inhibition using SEM to visualize bacterial membrane disruption and growth curves (e.g., against Pseudomonas aeruginosa) .

- In Vivo Models: Evaluate efficacy in Caenorhabditis elegans sepsis models to quantify lifespan extension .

Q. What strategies are effective in resolving contradictions in reaction yields or product distributions during this compound synthesis?

Contradictions often arise from variable solvent polarity, temperature, or byproduct formation. Mitigation strategies include:

- Systematic Parameter Optimization: Use a Design of Experiments (DoE) approach to test solvent (DMF vs. dioxane), temperature (0–25°C), and benzyl halide stoichiometry (1.0–1.5 eq.) .

- Byproduct Analysis: Employ LC-MS to identify oxidative deamination products (e.g., S-benzylthiopyruvic acid) and adjust reaction conditions (e.g., lower pH) to suppress oxidation .

- Replication: Conduct triplicate reactions under controlled conditions to assess reproducibility .

Q. What methodologies are employed to study the metabolic pathways of this compound derivatives in mammalian models?

- Isotopic Labeling: Synthesize ¹³C-labeled this compound (e.g., 3-¹³C) to track metabolic inversion to D-cysteine derivatives in vivo .

- Metabolite Profiling: Use HPLC-MS to identify urinary metabolites (e.g., N-acetyl-S-benzyl-D-cysteine) in rats or humans .

- Enzyme Assays: Incubate liver microsomes with this compound and measure acetyltransferase activity via spectrophotometric NADH depletion assays .

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-62-9 | |

| Record name | Poly(S-benzyl-L-cysteine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60180650 | |

| Record name | Poly-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-01-1, 25988-62-9 | |

| Record name | S-Benzyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine, S-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-BENZYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.